N-[3-(dimethylamino)propyl]-2-methylbenzamide
Description
N-[3-(Dimethylamino)propyl]-2-methylbenzamide is a benzamide derivative featuring a 2-methyl substituent on the aromatic ring and a dimethylaminopropyl group attached to the amide nitrogen. The dimethylamino group enhances solubility in polar solvents due to its basicity, while the methyl group on the benzene ring may influence steric and electronic properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-7-4-5-8-12(11)13(16)14-9-6-10-15(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHTRQFRNFCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253264 | |
| Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64479-85-2 | |
| Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64479-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling via Activated Carboxylic Acid Derivatives
Activation of 2-methylbenzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride generates 2-methylbenzoyl chloride, which reacts efficiently with 3-(dimethylamino)propylamine. This method mirrors the synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid in Patent WO2021001858A1, where benzoyl chloride derivatives are coupled with amines in mixed solvents (toluene, tetrahydrofuran (THF), and water).
Example Protocol :
-
Activation : 2-Methylbenzoic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in anhydrous THF at 50–60°C for 2 hours to yield 2-methylbenzoyl chloride.
-
Amidation : The acyl chloride is added dropwise to a solution of 3-(dimethylamino)propylamine (1.1 equiv) and triethylamine (1.5 equiv) in THF at 0–5°C. The mixture is stirred at 25–30°C for 4–6 hours.
-
Workup : The reaction is quenched with water, and the product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated.
Yield Optimization :
Coupling Agent-Mediated Amidation
Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate direct coupling between 2-methylbenzoic acid and 3-(dimethylamino)propylamine. This approach avoids handling corrosive acyl chlorides and is scalable for industrial production.
Example Protocol :
-
Reaction : 2-Methylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in dichloromethane. 3-(Dimethylamino)propylamine (1.1 equiv) is added, and the mixture is stirred at 25°C for 12–18 hours.
-
Purification : The crude product is washed with 5% HCl (to remove unreacted amine) and 5% NaHCO₃ (to neutralize excess acid), followed by column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Key Considerations :
-
Catalyst Efficiency : EDC/HOBt systems achieve >90% conversion in benchtop reactions but require rigorous moisture control.
-
Industrial Adaptation : Continuous flow reactors improve yield (85–92%) and reduce reaction time (2–4 hours) compared to batch processes.
Industrial-Scale Process Design
Patent EP1506965A1 highlights cost-effective dealkylation and hydrogenation strategies for propanolamine derivatives, which inform solvent selection and catalyst use for the target compound.
Solvent and Temperature Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Toluene/THF (3:1) |
| Temperature | 25–30°C | 50–60°C |
| Reaction Time | 12–18 hours | 4–6 hours |
| Yield | 75–85% | 88–92% |
Rationale :
Catalyst Systems for Byproduct Mitigation
Hydrogenation catalysts (e.g., Pd/C or Raney Ni) from Patent EP1506965A1 effectively reduce imine byproducts in analogous syntheses. For N-[3-(dimethylamino)propyl]-2-methylbenzamide:
-
Catalyst Loading : 5% Pd/C (0.5–1.0 wt%) in methanol at 40–50°C reduces residual imines to <1%.
-
Reusability : Pd/C retains 90% activity after five cycles, minimizing production costs.
Purification and Characterization
Crystallization Techniques
Isolation of the final product often employs solvent-antisolvent systems:
-
Crystallization Solvent : Methanol or ethanol (high purity, 99.9%)
-
Antisolvent : Water or hexane
Industrial Adaptation :
Analytical Validation
| Technique | Parameters | Outcome |
|---|---|---|
| HPLC | C18 column, 30:70 acetonitrile/water | Retention time: 8.2 min |
| ¹H NMR | 400 MHz, CDCl₃ | δ 2.25 (s, 6H, N(CH₃)₂) |
| Mass Spec | ESI+ | m/z 263.2 [M+H]⁺ |
Impurity Profiling :
-
Byproduct A (unreacted amine): <0.1% (HPLC)
-
Byproduct B (dimer): <0.5% (LC-MS)
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amide derivatives or amines.
Substitution: Substituted benzamide derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets within proteins, further stabilizing the compound-protein complex. These interactions can influence various biochemical pathways and cellular processes, making the compound useful for studying molecular mechanisms and developing new drugs.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with N-[3-(dimethylamino)propyl]-2-methylbenzamide, differing primarily in substituents on the benzamide ring or the side chain:
2-Chloro-N-[3-(dimethylamino)propyl]benzamide (CAS 5568-61-6)
- Structure : 2-chloro substituent on the benzene ring.
- Its density is 1.119 g/cm³, and boiling point is 369.7°C .
- Applications : Chlorinated benzamides are often intermediates in drug synthesis, where electronic effects modulate bioactivity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : 3-methylbenzamide with a hydroxy-dimethylethylamine side chain.
- Properties : The hydroxyl group enables hydrogen bonding, making it suitable as an N,O-bidentate ligand in metal-catalyzed C–H bond functionalization reactions .
- Applications : Used in synthetic chemistry for directing group strategies.
N-[3-(Diethylamino)propyl]-2-ethoxy-3-methoxybenzamide (CAS 24021-89-4)
- Structure: Diethylamino side chain and ethoxy/methoxy substituents on the benzene ring.
- Properties : The bulkier diethyl group increases steric hindrance, while alkoxy groups enhance lipophilicity. Boiling point: 417.5°C .
- Applications : Likely explored for pharmacological activity due to modified solubility and receptor interactions.
Behenamid Propyl Dimethylamine (CAS 60270-33-9)
- Structure: Long-chain docosanamide with a dimethylaminopropyl group.
- Properties: Hydrophobic tail and polar dimethylamino head enable surfactant-like behavior.
- Applications : Used as an antistatic agent and emulsifier in cosmetics .
N-Isopropyl-3-methyl-2-nitrobenzamide
- Structure : Nitro and methyl substituents on the benzene ring with an isopropyl side chain.
- Properties : The nitro group is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions.
- Applications : Serves as an intermediate in synthesizing functional organic compounds .
Key Comparative Data
Reactivity and Functional Group Analysis
- Electron-Donating vs. In contrast, chloro or nitro substituents (e.g., in ) withdraw electrons, increasing reactivity toward nucleophilic substitution.
- Side Chain Effects: The dimethylaminopropyl group offers basicity and water solubility. Replacing dimethylamino with diethylamino () reduces polarity but increases steric bulk, affecting molecular interactions.
Biological Activity
N-[3-(dimethylamino)propyl]-2-methylbenzamide, a compound with significant biological activity, is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active agents. This article reviews its biological activity, focusing on receptor interactions, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H17N2O
- CAS Number : 1215554-94-1
This compound features a dimethylamino group, which is known to enhance its interaction with biological targets.
This compound exhibits biological activity through its interaction with various receptors, particularly G-protein-coupled receptors (GPCRs) and opioid receptors.
- Opioid Receptor Agonism : Similar compounds have been shown to act as μ-opioid receptor (MOR) agonists, which are critical in pain modulation. For instance, studies on related compounds indicate that they can produce analgesic effects in animal models .
- G-Protein Coupled Receptors : The compound may also modulate GPCRs involved in various signaling pathways, potentially influencing pain perception and inflammatory responses .
Pharmacokinetics
Research indicates that compounds structurally related to this compound exhibit dose-proportional pharmacokinetics in rodent models. For example, U-47700, a structural analog, has demonstrated an elimination half-life of approximately 1–2 hours in rats . This rapid metabolism suggests potential for quick therapeutic effects but raises concerns regarding dosing frequency and safety.
Case Study 1: Analgesic Effects in Rodents
A study conducted by Truver et al. assessed the analgesic properties of U-47700 (a close analog). The findings revealed that the compound produced significant analgesia with an effective dose (ED50) of 0.5 mg/kg when administered subcutaneously . This suggests that this compound may similarly affect pain pathways.
Case Study 2: Receptor Binding Affinity
Radioligand binding studies have shown that related compounds possess varying affinities for MORs. For instance, U-47700 demonstrated a binding affinity (Ki) of 11 nM at the MOR, indicating strong receptor interaction . Such data imply that this compound could also exhibit potent binding characteristics, warranting further investigation.
Data Table: Biological Activity Overview
Q & A
Q. Basic Research Focus
- ¹H NMR : The dimethylamino group (–N(CH₃)₂) appears as a singlet at δ 2.2–2.4 ppm. The propyl linker (–CH₂–CH₂–CH₂–) shows multiplet peaks at δ 1.6–1.8 ppm (central CH₂) and δ 2.3–2.6 ppm (adjacent to N). Aromatic protons (2-methylbenzamide) resonate as a multiplet at δ 7.2–7.6 ppm .
- LC-MS : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.2 for C₁₄H₂₁N₂O). Fragmentation patterns distinguish regioisomers (e.g., N- vs. O-alkylation) .
What strategies address contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) may arise from:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted amines can interfere with assays. Validate purity via HPLC before testing .
- Assay conditions : Adjust pH to stabilize the dimethylamino group (pKa ~9.5). Use cell lines with confirmed expression of target proteins (e.g., CDKs for kinase studies) .
- Structural analogs : Compare activity of This compound with its N-demethylated or para-substituted analogs to isolate pharmacophore contributions .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Q. Advanced Research Focus
- Dimethylamino group : Critical for solubility and target binding. Replace with morpholine or piperidine to modulate lipophilicity (logP) and bioavailability .
- Benzamide substituents : Introduce electron-withdrawing groups (e.g., –F at para-position) to enhance metabolic stability. Methyl groups at ortho-position (as in the parent compound) restrict conformational flexibility, affecting target selectivity .
- Propyl linker : Shorten to ethyl or elongate to butyl to evaluate steric effects on receptor binding .
Q. Advanced Research Focus
- Cellular thermal shift assay (CETSA) : Confirm binding to kinases (e.g., CDK2) by measuring protein stability shifts upon compound treatment .
- Fluorescence polarization : Track displacement of fluorescent probes (e.g., ATP-competitive inhibitors) in recombinant kinase domains .
- CRISPR-Cas9 knockout models : Use cells lacking specific targets (e.g., CDK4/6) to isolate off-target effects .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
